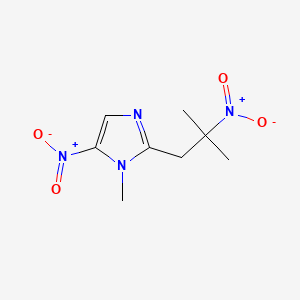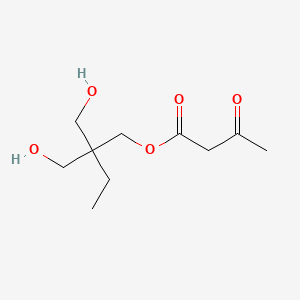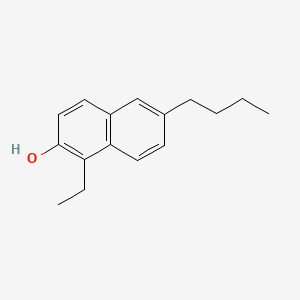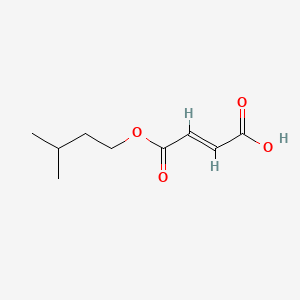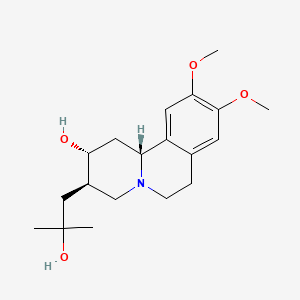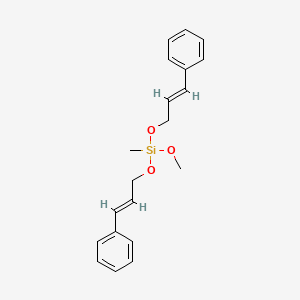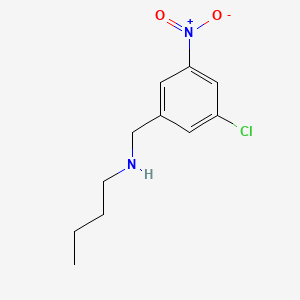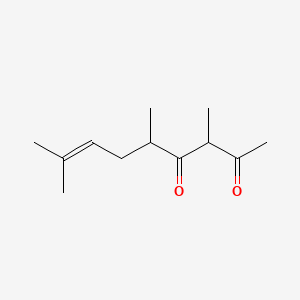
3,5,8-Trimethylnon-7-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trimethylnon-7-ene-2,4-dione is an organic compound with the molecular formula C12H20O2. It is a non-conjugated diene with two carbonyl groups located at the second and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethylnon-7-ene-2,4-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,4-pentanedione with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. The use of advanced separation techniques such as distillation and crystallization is common to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3,5,8-Trimethylnon-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5,8-Trimethylnon-7-ene-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,8-Trimethylnon-7-ene-2,4-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5,5,7-Tetraacetylnonane-2,8-dione: A similar compound with additional acetyl groups.
3,5,8-Trimethyl-7-nonene-2,4-dione: A structural isomer with different positioning of the double bond.
Uniqueness
3,5,8-Trimethylnon-7-ene-2,4-dione is unique due to its non-conjugated diene structure and the presence of two carbonyl groups. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
94201-69-1 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,5,8-trimethylnon-7-ene-2,4-dione |
InChI |
InChI=1S/C12H20O2/c1-8(2)6-7-9(3)12(14)10(4)11(5)13/h6,9-10H,7H2,1-5H3 |
InChI Key |
UQFBGHSPOHCDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(=O)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


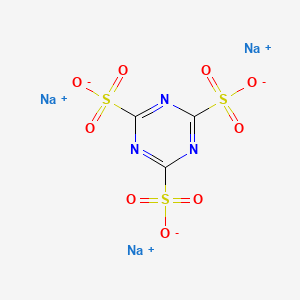
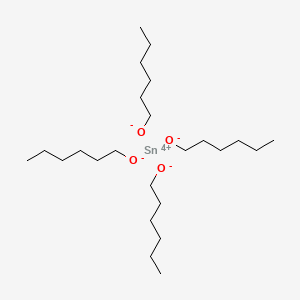
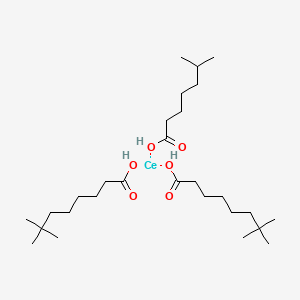
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
